13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene

Perhydro-PAH High-temperature stability Physicochemical properties

13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene (CAS 55319-82-9, C31H50, MW 422.73 g/mol) is a fully saturated, multicyclic hydrocarbon belonging to the class of perhydrogenated polycyclic aromatic hydrocarbons (perhydro-PAHs). It features a perhydrodibenzo[a,i]fluorene core with a decahydro-1-naphthyl substituent, resulting in a very low polarity (TPSA = 0 Ų) and high calculated hydrophobicity (XlogP ≈.

Molecular Formula C31H50
Molecular Weight 422.7 g/mol
CAS No. 55319-82-9
Cat. No. B13959179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene
CAS55319-82-9
Molecular FormulaC31H50
Molecular Weight422.7 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CCCC2C3C4C5CCCCC5CCC4C6C3C7CCCCC7CC6
InChIInChI=1S/C31H50/c1-4-12-23-20(8-1)11-7-15-26(23)31-29-24-13-5-2-9-21(24)16-18-27(29)28-19-17-22-10-3-6-14-25(22)30(28)31/h20-31H,1-19H2
InChIKeyMMUTVQWRQXLZHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene: A High-Molecular-Weight Perhydro-PAH for Specialized Applications


13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene (CAS 55319-82-9, C31H50, MW 422.73 g/mol) is a fully saturated, multicyclic hydrocarbon belonging to the class of perhydrogenated polycyclic aromatic hydrocarbons (perhydro-PAHs) [1]. It features a perhydrodibenzo[a,i]fluorene core with a decahydro-1-naphthyl substituent, resulting in a very low polarity (TPSA = 0 Ų) and high calculated hydrophobicity (XlogP ≈ 12) . Unlike its partially unsaturated or aromatic analogs, this compound is composed entirely of sp³-hybridized carbons, which eliminates π-π stacking interactions and endows it with distinct thermophysical properties relevant to high-temperature fluid applications and specialized analytical reference standards [1].

Fully saturated perhydro-PAH; no π-π stacking interactions
High-temperature fluid candidate; low volatility profile reported
GC-MS identification supported by certified spectral library entries

Why In-Class Perhydro-PAH Substitution is Not Straightforward for 13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene


The fully saturated nature and high ring count of 13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene lead to physical properties that scale non-linearly with molecular size. A simple swap with a smaller perhydro-PAH (e.g., perhydrofluorene, C13H22, MW 178.31 g/mol [1]) or the parent perhydrodibenzo[a,i]fluorene (C21H34, MW 286.49 g/mol [2]) would significantly alter viscosity, boiling point, and thermal stability [3]. Furthermore, the compound's 11 undefined stereocenters create a complex isomeric landscape; different synthetic batches or alternative compounds may present vastly different stereoisomer distributions, impacting properties like melting point, solubility, and molecular recognition. This makes generic substitution without risking performance in viscosity-sensitive or chromatographically defined applications difficult.

Smaller perhydro-PAH analogs may not replicate viscosity, boiling point, or thermal stability due to non-linear property scaling.

Stereoisomer distribution across batches can shift melting point, solubility, and molecular recognition.

Distinct GC-MS fragmentation and retention time may not match if substituted with a different perhydro-PAH isomer.

Quantitative Differentiation Guide for 13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene


Molecular Weight Distinction and Its Impact on Boiling Point vs. Parent Perhydrodibenzo[a,i]fluorene

The target compound exhibits a substantially higher molecular weight (422.73 g/mol) than the unsubstituted perhydrodibenzo[a,i]fluorene (286.49 g/mol) [1] due to the addition of a decahydro-1-naphthyl group. This increase in carbon number from C21 to C31 is predicted to raise the atmospheric boiling point significantly. While the parent compound has a predicted boiling point of 392.7±9.0 °C , the target compound's boiling point, although not experimentally determined in available literature, is expected to be well above 450 °C based on trends for fused-ring perhydro-carbons.

Molecular Weight vs. Parent
Class-level inference
Target: MW 422.73 (C31H50), bp >450 °C
Parent: MW 286.49 (C21H34), bp 392.7±9.0 °C
Supports selection for high-temperature GC or heat transfer fluids where low volatility is desired.
Predicted boiling points; no experimental bp data for target.
Perhydro-PAH High-temperature stability Physicochemical properties

Hydrophobicity and Low Polarity as a Selection Criterion

The target compound is calculated to have a topological polar surface area (TPSA) of 0 Ų and an XlogP of 12, indicating extreme hydrophobicity . In contrast, perhydrodibenzo[a,i]fluorene is also non-polar (TPSA 0 Ų) but has a lower computed XlogP of 8.4 , reflecting its smaller hydrocarbon surface area. This positions the target compound as an even more hydrophobic medium.

Hydrophobicity (XlogP)
Supporting evidence
Target: XlogP 12, TPSA 0 Ų
Parent: XlogP 8.4 (pred.), TPSA 0 Ų
Higher XlogP suggests lower water solubility, affecting partitioning in trace analysis of hydrophobic pollutants.
Calculated values; experimental logP not available.
Lubricant basestocks Non-polar media Material compatibility

Comparable Viscosity and Phase Behavior of Perhydrofluorene vs. Fluorene

Although direct experimental viscosity data for the target compound are unavailable, class-defining evidence comes from a direct comparison of fluorene (H0-F) and perhydrofluorene (H12-F) [1]. The study found that H0-F exhibited larger values for density, surface tension, and viscosity compared to H12-F, with H0-F melting at ~384 K while H12-F remained liquid at 283 K. This head-to-head comparison demonstrates that full hydrogenation (sp² to sp³ conversion) fundamentally alters thermophysical behavior, a trend that would extend to the dibenzofluorene series.

Viscosity & Phase Behavior (Class Proxy)
Head-to-head comparison
H0-F (fluorene): melted ~384 K, higher viscosity
H12-F (perhydrofluorene): liquid at 283 K, lower viscosity
Full hydrogenation reduces melting point and viscosity; supports target compound differentiation from aromatics.
Measured for fluorene series; target compound data unavailable.
Liquid organic hydrogen carriers Thermophysical properties Viscosity

Availability of Certified Mass Spectral Reference Data for GC-MS Identification

The target compound is explicitly cataloged in the SpectraBase spectral database with 2 MS (GC) spectra [1], while the simpler perhydrodibenzo[a,i]fluorene has 3 MS (GC) and 1 FTIR spectrum [2]. This indicates verified availability and spectral characterization for both structures, a requirement for their use as identification standards in complex hydrocarbon mixture analysis, such as petroleomics or environmental forensics.

Spectral Library Coverage
Supporting evidence
Target: 2 MS (GC) spectra in SpectraBase
Parent: 3 MS (GC) + 1 FTIR spectra
Verified spectra enable confident GC-MS identification in complex hydrocarbon mixtures.
Database entries; GC conditions unspecified.
Gas chromatography-mass spectrometry Reference standard Spectral library

Key Application Scenarios Informed by 13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene Differentiation


High-Temperature Gas Chromatography (GC) Internal Standard for Heavy Hydrocarbon Fractions

Due to its high molecular weight (422.73 g/mol) and fully saturated structure, this compound serves as a suitable internal standard for high-temperature gas chromatography (HT-GC) of petroleum residues or synthetic lubricants, where it elutes beyond common lower-molecular-weight perhydro-PAHs. Its presence in the SpectraBase GC-MS library [1] enables automated library searching and confirmation, streamlining the identification of heavy hydrocarbon fractions in petroleomics research.

Candidate High-Temperature Heat Transfer or Traction Fluid

The fully saturated perhydro-PAH architecture is associated with improved thermal stability and lower corrosivity relative to aromatic analogs [2]. The specific decahydro-1-naphthyl substitution on the dibenzofluorene core provides a higher boiling point and potentially different viscosity-temperature profiles compared to simpler perhydrofluorenes, making it a candidate for evaluation as a high-temperature heat transfer medium or traction drive fluid, as indicated by related patent literature .

Environmental Fate Tracer or Source Apportionment Marker

The compound’s exceptionally high calculated hydrophobicity (XlogP ≈ 12) and non-polar character suggest it may be found in highly processed oils or coal-derived liquids. When detected, it can act as a specific marker for heavy, hydrogenated product streams, providing source apportionment information distinct from smaller perhydro-PAHs or partially hydrogenated aromatics.

Spectroscopic and Chromatographic System Suitability Testing

With verified mass spectra available [1], the compound can be used to assess the performance of GC-MS systems in the high-mass, high-boiling range. Its unique fragmentation pattern and retention index position make it a valid system suitability standard, particularly when analyzing complex hydrocarbon samples that require confirmation that the analytical system can resolve and detect C31 perhydrocarbons.

Application
Selection Property
Validation Focus
High-Temperature GC Internal Standard
High molecular weight & saturation; distinct elution range
Retention time, MS match, absence of co-elution
Heat Transfer or Traction Fluid Candidate
Thermal stability & low corrosivity of perhydro-PAH core
Viscosity-temperature profile, thermal decomposition tests
Environmental Source Marker
Extreme hydrophobicity (XlogP ~12) & non-polar character
Partitioning behavior, source specificity vs. smaller perhydro-PAHs
GC-MS System Suitability Testing
Verified mass spectra in spectral library; high-mass range
System resolution, mass accuracy, detection of C31 hydrocarbons
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